Dihexyldecyl sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyldecyl sebacate is a biochemical.
Scientific Research Applications
1. Use in Plasticizers and Its Biological Activity
Dihexyldecyl sebacate, along with other similar compounds, has been studied for its role as a plasticizer. In a study by Moody and Reddy (1978), it was shown that certain plasticizers, including dihexyldecyl sebacate, can induce hepatic peroxisome proliferation in rats, leading to an increase in liver size and changes in hepatic enzyme activities. This suggests a significant biological activity associated with its use in plastics (Moody & Reddy, 1978).
2. Role as a Corrosion Inhibitor
Yang Jixing (2007) explored the use of dihexyldecyl sebacate as a corrosion inhibitor. The study found that it can effectively suppress the electrochemical reactions responsible for the corrosion of reinforcing steel in concrete, demonstrating its potential as a protective agent in construction materials (Yang Jixing, 2007).
3. Lubricity Enhancements in Industrial Applications
Research conducted by Ahmed, Salimon, and Yarmo (2014) focused on the lubricity characteristics of sebacic acid-based esters, including dihexyldecyl sebacate. The study highlighted its ability to improve the quality of lubricants used in various industrial applications, showing that it can significantly influence properties like pour point, flash point, and oxidation stability (Ahmed, Salimon, & Yarmo, 2014).
4. Investigation of Oxidative Degradation
The oxidative degradation process of dihexyldecyl sebacate was studied by Wu, Li, Zhang, and Wang (2013). They found that this degradation can significantly impact the tribological behavior of the substance, affecting its lubrication properties and potential use in various industrial contexts (Wu, Li, Zhang, & Wang, 2013).
5. Application in Aerosol Research
In the field of aerosol science, dihexyldecyl sebacate has been used as a model substance to study particle deposition in the human respiratory tract. Heyder, Gebhart, Heigwer, Roth, and Stahlhofen (1973) utilized this compound to understand the behavior of aerosol particles, providing insights into respiratory health and drug delivery systems (Heyder, Gebhart, Heigwer, Roth, & Stahlhofen, 1973).
properties
CAS RN |
359073-59-9 |
---|---|
Product Name |
Dihexyldecyl sebacate |
Molecular Formula |
C42H82O4 |
Molecular Weight |
651.11 |
IUPAC Name |
Decanedioic acid, 1,10-bis(2-hexyldecyl) ester |
InChI |
InChI=1S/C42H82O4/c1-5-9-13-17-21-27-33-39(31-25-15-11-7-3)37-45-41(43)35-29-23-19-20-24-30-36-42(44)46-38-40(32-26-16-12-8-4)34-28-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3 |
InChI Key |
JKPCEPUDNRHOCV-UHFFFAOYSA-N |
SMILES |
O=C(OCC(CCCCCC)CCCCCCCC)CCCCCCCCC(OCC(CCCCCC)CCCCCCCC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dihexyldecyl sebacate; (+/-)-Dihexyldecyl sebacate; Decanedioic acid, bis(2-hexyldecyl) ester. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.